molecular formula C6H5Cl2N B164938 2,4-Dichloroaniline CAS No. 554-00-7

2,4-Dichloroaniline

Cat. No.: B164938
CAS No.: 554-00-7
M. Wt: 162.01 g/mol
InChI Key: KQCMTOWTPBNWDB-UHFFFAOYSA-N
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Description

2,4-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. This compound appears as beige crystals and is primarily used as an intermediate in the synthesis of various dyes, herbicides, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloroaniline is typically synthesized from 2,4-dichloronitrobenzene through a reduction process. The preparation method involves feeding 2,4-dichloronitrobenzene, a solvent (such as alcohol or methylbenzene), and catalysts (such as palladium-carbon series catalysts or Raney nickel) into a reaction kettle. Hydrogen is then introduced into the reaction kettle at temperatures ranging from 20 to 100 degrees Celsius and pressures between 3 to 30 MPa. The reaction is maintained for 6 to 16 hours .

Industrial Production Methods: In industrial settings, the reduction of 2,4-dichloronitrobenzene to this compound is often carried out using hydrogenation techniques. This method is preferred due to its simplicity, high yield, and minimal environmental impact compared to other reduction methods such as iron powder reduction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2,4-Dichloroaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of:

  • Antiseptics : Compounds like chlorhexidine and triclocarban, which are used in mouthwashes and soaps.
  • Analgesics and Antipyretics : These include drugs that relieve pain and reduce fever.
  • Antivirals : 2,4-DCA contributes to the development of medications targeting viral infections.

Case Study: Synthesis of Chlorhexidine

Research indicates that chlorhexidine, a widely used antiseptic, is synthesized using 2,4-DCA as a precursor. The compound's structure facilitates the formation of active pharmaceutical ingredients (APIs) critical for medical applications .

Agricultural Applications

In agriculture, 2,4-DCA is employed in the synthesis of agrochemicals such as herbicides and fungicides. These chemicals play vital roles in crop protection and enhancement.

  • Herbicides : Used to control unwanted vegetation.
  • Fungicides : Protect crops from fungal diseases.

Data Table: Agrochemical Products Derived from 2,4-DCA

Product TypeExample CompoundApplication
Herbicide2,4-DBroadleaf weed control
FungicideTriclosanAntimicrobial agent

Environmental Applications

The environmental impact and degradation of this compound have been subjects of study due to its potential toxicity. Research has focused on its phototransformation in freshwater environments, which is crucial for understanding its fate in aquatic ecosystems.

  • Phototransformation Studies : Investigations into how 2,4-DCA degrades under UV light exposure help assess its environmental risks .

Case Study: Aquatic Toxicity

A study highlighted that 2,4-DCA exhibits toxic effects on aquatic organisms. This has implications for water purification technologies and environmental safety measures .

Industrial Applications

In the chemical industry, 2,4-DCA is used as a building block for synthesizing dyes and pigments due to its vibrant coloration properties. It is also involved in the production of various fine chemicals.

Data Table: Industrial Uses of 2,4-DCA

IndustryApplication
Dye IndustryAzo dyes production
Fine ChemicalsSynthesis of specialty chemicals

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to health concerns. It has been identified as a potential carcinogen in certain studies.

Health Impact Overview

  • Moderate skin irritant upon occlusive application.
  • Potential carcinogenic effects observed in laboratory settings .

Mechanism of Action

The mechanism of action of 2,4-dichloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can undergo biodegradation by microorganisms such as Delftia tsuruhatensis H1. The compound’s acute toxicity and modes of action have been studied in freshwater crustaceans, indicating its potential impact on aquatic ecosystems .

Comparison with Similar Compounds

2,4-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:

  • 2,3-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison:

This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.

Biological Activity

2,4-Dichloroaniline (2,4-DCA) is an aromatic amine that has garnered attention due to its significant biological activity and potential health impacts. This compound is used in various industrial applications, including the synthesis of herbicides, dyes, and pharmaceuticals. Understanding its biological effects is crucial for assessing its safety and environmental impact.

  • Molecular Formula : C6_6H5_5Cl2_2N
  • Molecular Weight : 163.02 g/mol
  • CAS Number : 95-50-1

Acute Toxicity

Acute toxicity studies have demonstrated that 2,4-DCA exhibits significant lethality in animal models. The calculated LD50 values in Wistar rats are approximately 310 mg/kg body weight for males and 530 mg/kg for females following oral administration . Clinical signs of toxicity included cyanosis, irregular respiration, and convulsions. The compound has been classified as hazardous with acute toxicity potential via inhalation and skin exposure.

Methemoglobinemia

A notable biological effect of 2,4-DCA is its ability to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. A case study reported a worker exposed to p-chloroaniline (a related compound) who developed severe methemoglobinemia with a methemoglobin level of 69% . Treatment with methylene blue resulted in complete recovery.

Aquatic Toxicity

Research indicates that 2,4-DCA is highly toxic to aquatic organisms. A study utilizing zebrafish revealed acute toxicity with a median lethal concentration (LC50) of approximately 7.45 mg/L after 48 hours of exposure . The cumulative mortality rates increased significantly at higher concentrations, indicating a strong toxicological impact on fish populations.

Concentration (mg/L)Cumulative Mortality (%) at 48hCumulative Mortality (%) at 96h
000
100
400
81040
1080100

Carcinogenic Potential

Studies investigating the carcinogenic potential of 2,4-DCA have yielded mixed results. While some research suggests that it may act as a carcinogen in certain animal models, further studies are required to establish definitive links to human carcinogenicity. The mechanisms by which it might induce cancer include DNA damage and disruption of cellular signaling pathways .

Case Studies

In addition to the aforementioned case of methemoglobinemia, other case studies have highlighted the risks associated with exposure to aromatic amines like 2,4-DCA. For instance, workers in chemical plants have reported adverse health effects ranging from respiratory issues to skin irritation upon dermal or inhalation exposure.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 2,4-dichloroaniline (2,4-DCA) for laboratory use?

  • Methodology : 2,4-DCA is synthesized via diazotization of 2,4-dichlorobenzene followed by reduction. Purification typically involves recrystallization using ethanol or acetonitrile due to its moderate solubility (melting point: 59–63°C). Gradient elution in normal-phase liquid chromatography (NP LC) with n-heptane/2-propanol (99:1 to 19:81) can resolve isomers, ensuring purity >98% .
  • Key Parameters : Monitor purity via UV detection at 245 nm and validate using NMR or mass spectrometry .

Q. How do physicochemical properties of 2,4-DCA influence its environmental persistence?

  • Critical Properties :

  • Melting point: 59–63°C; boiling point: 245°C .
  • Low water solubility (0.4 g/L at 25°C) and moderate hydrophobicity (log P ~2.5) contribute to soil leaching .
  • Stability: Degrades slowly under aerobic conditions but undergoes reductive dechlorination anaerobically .
    • Implications : Design soil-column experiments to model leaching potential under varying pH and organic carbon content .

Q. What analytical techniques are recommended for detecting trace 2,4-DCA in environmental samples?

  • Methods :

  • HPLC-UV : Use C18 columns with acetonitrile/water gradients; detection limit ~0.1 ppm .
  • GC-MS : Derivatize with acetic anhydride to improve volatility; quantify using SIM mode (m/z 162 for molecular ion) .
    • Validation : Cross-check with bacterial bioreporters (e.g., E. coli constructs) for specificity in complex matrices .

Advanced Research Questions

Q. How do coexisting compounds (e.g., aniline, o-chloroaniline) affect 2,4-DCA biodegradation kinetics?

  • Findings :

  • o-Chloroaniline accelerates 2,4-DCA degradation via cometabolism (e.g., Pseudomonas spp.), increasing metabolic efficiency by 30–50% .
  • Aniline acts as a preferential substrate, delaying 2,4-DCA breakdown until its depletion .
    • Experimental Design : Use batch reactors with mixed bacterial consortia; monitor degradation via HPLC and qPCR for gene expression (e.g., dehalogenase genes) .

Q. What are the mechanistic pathways for 2,4-DCA electrochemical degradation, and how can intermediates be quantified?

  • Pathways :

  • Anodic oxidation produces 2-amino-4,5-dichlorophenylamine and this compound radicals, confirmed via cyclic voltammetry and LC-MS .
    • Quantification : Use tandem mass spectrometry (MS/MS) with isotopically labeled standards (e.g., d4-2,4-DCA) for accurate recovery rates .

Q. How does microbial community structure influence reductive dehalogenation of 2,4-DCA in anaerobic systems?

  • Mechanisms :

  • Ortho-dechlorination by Dehalococcoides spp. produces 4-chloroaniline, which is further degraded to aniline .
  • Sulfate-reducing bacteria compete with methanogens, altering dehalogenation rates .
    • Methodology : Conduct metagenomic sequencing of aquifer slurries amended with electron donors (e.g., butyrate) to identify keystone species .

Q. What challenges arise in resolving 2,4-DCA isomers via chromatography, and how can they be mitigated?

  • Challenges :

  • Co-elution of 2,4-DCA with 2,3- and 3,4-dichloroaniline isomers under isocratic conditions .
    • Solutions :
  • Optimize gradient elution (n-heptane/2-propanol, 99:1 to 19:81 over 4 min) at 43°C .
  • Validate with NMR (e.g., chemical shifts at δ 6.8–7.2 ppm for aromatic protons) .

Q. Methodological Notes

  • Data Contradictions : and highlight variability in biodegradation rates depending on inoculum size and substrate competition. Replicate studies with standardized inocula (e.g., 10⁶ CFU/mL) to reduce variability.
  • Safety Protocols : 2,4-DCA is toxic (LD50 oral rat: 727 mg/kg); handle with PPE and under fume hoods. Store in amber vials at 0–6°C to prevent photodegradation .

Properties

IUPAC Name

2,4-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
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InChI Key

KQCMTOWTPBNWDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N
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Molecular Formula

C6H5Cl2N
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DSSTOX Substance ID

DTXSID1024966
Record name 2,4-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C
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Flash Point

115 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none
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Density

1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Color/Form

PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER

CAS No.

554-00-7
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Melting Point

145 to 147 °F (NTP, 1992), 63-64 °C
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol) in acetic acid (1 L) was added iron powder (86.49 g, 1.555 mol) portion wise. The resulting reaction mixture was stirred at room temperature for 6 h. The completion of the reaction was confirmed by checking TLC system (PE/EA=8:2). The reaction mass was concentrated under high vacuum. The crude was dissolved in water (1 L) and EtOAc (2 L). While stirring, the pH of the aqueous solution was adjusted to 6.5 using powder Na2CO3. The mixture was filtered through CELITE® and the organic layer was separated, dried and concentrated to give 2,4-dichloroaniline (80 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.14-7.2 (2H, m); 5.78 (2H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
86.49 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Dichloroaniline
2,4-Dichloroaniline
2,4-Dichloroaniline
2,4-Dichloroaniline
2,4-Dichloroaniline
2,4-Dichloroaniline

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